molecular formula C9H17NO B3232699 2-(Oxan-3-yl)pyrrolidine CAS No. 1344343-51-6

2-(Oxan-3-yl)pyrrolidine

Cat. No. B3232699
M. Wt: 155.24
InChI Key: QQBAKGYUFQRXSE-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring fused with an oxane (tetrahydrofuran) moiety. The oxane group (also known as a tetrahydrofuran ring) contains a five-membered oxygen-containing ring, while the pyrrolidine ring comprises a five-membered nitrogen-containing ring. This compound exhibits interesting pharmacological properties due to its unique structural features.



Synthesis Analysis

The synthesis of 2-(Oxan-3-yl)pyrrolidine involves constructing the pyrrolidine ring and incorporating the oxane group. Researchers have employed various synthetic strategies:



  • Ring Construction : Starting from different cyclic or acyclic precursors, chemists have successfully formed the pyrrolidine ring. These synthetic routes often involve cyclization reactions under specific conditions.

  • Functionalization : Alternatively, preformed pyrrolidine rings (such as proline derivatives) can undergo functionalization to introduce the oxane group. This step allows modification of the compound’s properties.



Molecular Structure Analysis

The molecular structure of 2-(Oxan-3-yl)pyrrolidine is characterized by:



  • Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles.

  • Oxane Group : The oxane moiety imparts non-planarity to the molecule, affecting its three-dimensional shape.



Chemical Reactions Analysis

The chemical reactivity of 2-(Oxan-3-yl)pyrrolidine depends on its functional groups. Researchers have explored its reactions with various reagents, leading to the synthesis of derivatives and analogs. These reactions include:



  • Substitution Reactions : Substituents on the pyrrolidine and oxane rings can be modified through nucleophilic or electrophilic substitutions.

  • Ring-Opening Reactions : The oxane ring can undergo ring-opening reactions, providing access to diverse intermediates.



Physical And Chemical Properties Analysis


  • Physical State : 2-(Oxan-3-yl)pyrrolidine likely exists as a colorless to pale-yellow solid.

  • Melting Point : The compound’s melting point falls within a specific range.

  • Solubility : It may be soluble in common organic solvents.

  • Stability : Stability under various conditions (light, temperature, pH) is essential for drug development.


Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity is crucial. Animal studies and in vitro assays provide insights.

  • Handling Precautions : Researchers should handle 2-(Oxan-3-yl)pyrrolidine with care, following safety protocols.


Future Directions

Future research should focus on:



  • Structure-Activity Relationship (SAR) : Investigate how modifications impact biological activity.

  • Target Identification : Identify specific protein targets for drug development.

  • Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

2-(oxan-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBAKGYUFQRXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-3-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-3-yl)pyrrolidine
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2-(Oxan-3-yl)pyrrolidine
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2-(Oxan-3-yl)pyrrolidine
Reactant of Route 4
2-(Oxan-3-yl)pyrrolidine
Reactant of Route 5
2-(Oxan-3-yl)pyrrolidine
Reactant of Route 6
2-(Oxan-3-yl)pyrrolidine

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